Home > Products > Screening Compounds P108784 > Vipivotide tetraxetan Linker
Vipivotide tetraxetan Linker -

Vipivotide tetraxetan Linker

Catalog Number: EVT-271139
CAS Number:
Molecular Formula: C33H45N5O9
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The vipivotide tetraxetan linker is a crucial component of the radiopharmaceutical lutetium (177Lu) vipivotide tetraxetan, used for targeted radionuclide therapy in prostate cancer. [] It acts as a bridge, connecting the prostate-specific membrane antigen (PSMA)-targeting moiety (vipivotide) to the radioactive isotope lutetium-177. This linker plays a vital role in the drug's efficacy by facilitating the delivery of targeted radiation to PSMA-expressing cancer cells while minimizing off-target effects. []

Future Directions
  • Combination Therapies: Investigating the use of lutetium (177Lu) vipivotide tetraxetan in combination with other anti-cancer agents, such as PARP inhibitors or chemotherapies, to improve treatment outcomes. [, ]
  • Personalized Medicine: Developing strategies to personalize treatment with lutetium (177Lu) vipivotide tetraxetan based on individual patient characteristics, such as PSMA expression levels and tumor burden. []

Lutetium Lu 177 vipivotide tetraxetan (Pluvicto, 177Lu-PSMA-617)

    Compound Description: Lutetium Lu 177 vipivotide tetraxetan is a first-in-class targeted radionuclide therapy for treating metastatic castration-resistant prostate cancer (mCRPC). [, ] It was approved by the FDA in March 2022. [, ] The drug consists of a PSMA-targeting peptidomimetic moiety (vipivotide tetraxetan), a linker, and a radionuclide chelator attached to the beta-emitting radioisotope lutetium-177. [, ] Upon administration, it binds to PSMA on prostate cancer cells, delivering targeted radiation for cell death. []

177Lu-DOTATATE (Lutathera)

    Compound Description: 177Lu-DOTATATE is a radioconjugate consisting of the somatostatin antagonistic peptide DOTA-JR11 linked to the beta-emitting radioisotope lutetium-177. [] It received FDA approval in 2018 for treating somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs). [] The compound works by binding to somatostatin receptors on neuroendocrine tumor cells, delivering targeted radiation. []

    Relevance: While the targeting moiety differs, 177Lu-DOTATATE shares a key structural similarity with lutetium Lu 177 vipivotide tetraxetan: both utilize lutetium-177 as the radioisotope for therapy. [, ] This comparison highlights the use of different targeting moieties in conjunction with the same radioisotope for treating different types of cancer, showcasing the versatility of this approach.

225Ac-J591

    Compound Description: 225Ac-J591 is a radiopharmaceutical therapy under investigation that combines the alpha-emitting radioisotope actinium-225 with the J591 antibody. [] It targets PSMA in patients with mCRPC, particularly those who have undergone prior 177Lu-PSMA treatment. [] The drug is currently being evaluated in a Phase I/II dose-escalation study to determine its safety and efficacy. []

    Relevance: 225Ac-J591 shares a similar target (PSMA) with lutetium Lu 177 vipivotide tetraxetan, making it relevant for understanding the different approaches to target the same antigen. [] While "vipivotide tetraxetan linker" connects a peptidomimetic moiety in Pluvicto, 225Ac-J591 utilizes a different targeting strategy with an antibody. This contrast highlights the diverse methods of targeting PSMA in radionuclide therapies.

Source and Classification

Vipivotide tetraxetan is classified as a radiopharmaceutical and is often categorized under targeted alpha therapy agents. It is derived from the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator framework, which is crucial for binding radiometals like lutetium-177. The compound has gained significant attention due to its approval by regulatory agencies for clinical use in treating metastatic castration-resistant prostate cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of vipivotide tetraxetan involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available amino acids and DOTA derivatives.
  2. Peptide Synthesis: Solid-phase peptide synthesis (SPPS) techniques are employed to construct the peptide backbone that will interact with PSMA.
  3. Coupling Reaction: The DOTA chelator is coupled to the synthesized peptide using standard coupling agents such as N-hydroxysuccinimide esters.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before radiolabeling.
Molecular Structure Analysis

Structure and Data

The molecular structure of vipivotide tetraxetan consists of a peptide sequence linked to a DOTA chelator. Its design includes:

  • Peptide Backbone: Composed of specific amino acids that confer affinity for PSMA.
  • DOTA Chelator: Facilitates the binding of lutetium-177 or other radionuclides.

The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule . The specific arrangement allows for optimal interaction with PSMA while maintaining stability in physiological conditions.

Chemical Reactions Analysis

Reactions and Technical Details

Vipivotide tetraxetan undergoes several key reactions during its application:

  1. Radiolabeling: The primary reaction involves the coordination of lutetium-177 to the DOTA moiety. This process typically achieves high radiochemical yields (>98%).
  2. Binding Affinity Studies: In vitro studies assess the binding affinity of vipivotide tetraxetan to PSMA-expressing cells, demonstrating nanomolar affinity which is critical for effective targeting .

These reactions are essential for ensuring that the compound retains its therapeutic efficacy while minimizing off-target effects.

Mechanism of Action

Process and Data

The mechanism of action for vipivotide tetraxetan primarily revolves around its ability to bind selectively to PSMA on cancer cells:

  1. Targeting PSMA: Once administered, vipivotide tetraxetan binds to PSMA-expressing cells via its peptide component.
  2. Radiation Delivery: The attached lutetium-177 emits beta radiation upon decay, leading to localized DNA damage in the targeted cells.
  3. Cell Death Induction: This radiation-induced damage ultimately results in apoptosis (programmed cell death) of cancerous cells while sparing normal tissues due to the specificity of binding .

Pharmacokinetic studies indicate that after administration, vipivotide tetraxetan distributes widely but preferentially accumulates in tumor tissues expressing PSMA.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vipivotide tetraxetan exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to its polar DOTA chelator.
  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling during radiolabeling processes.
  • Lipophilicity: Studies show that it has a logD value indicating moderate hydrophilicity, which aids in its distribution within biological systems .

These properties are crucial for its efficacy as a therapeutic agent.

Applications

Scientific Uses

Vipivotide tetraxetan has significant applications in medical science, particularly in oncology:

  1. Targeted Radiotherapy: Used primarily for treating metastatic castration-resistant prostate cancer through targeted delivery of radiation.
  2. Diagnostic Imaging: The ability to label with gallium-68 allows for imaging applications using positron emission tomography (PET) scans.
  3. Research Tool: Serves as a valuable tool in research settings for studying PSMA expression and developing new therapeutic strategies against prostate cancer .

Properties

Product Name

Vipivotide tetraxetan Linker

IUPAC Name

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C33H45N5O9

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1

InChI Key

JHWCOTSIOATVKA-MOTXCXSHSA-N

SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

JUN68744; JUN-68744; JUN 68744; PSMA-617-linker; PSMA 617-linker; PSMA617-linker;

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.